Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 2-amino-5-(methyl)-1,3-thiazole-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 2-amino-5-(chloromethyl)-1,3-thiazole-4-carboxylate:
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEFEANTTIMHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-65-1 |
Source
|
Record name | ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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